molecular formula C22H20ClFN2O2 B14979563 2-(4-chloro-3-methylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B14979563
M. Wt: 398.9 g/mol
InChI Key: LMEYUKMLTFOXGG-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenylmethyl group, and a pyridinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a methylphenol derivative, followed by the introduction of a fluorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pyridinyl group with the propanamide backbone under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
  • 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to the presence of both a fluorophenylmethyl group and a pyridinyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-12-19(9-10-20(15)23)28-16(2)22(27)26(21-8-3-4-11-25-21)14-17-6-5-7-18(24)13-17/h3-13,16H,14H2,1-2H3

InChI Key

LMEYUKMLTFOXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)Cl

Origin of Product

United States

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